Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Description
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is a benzonitrile derivative featuring a sulfonyloxy (-SO₂-O-) group at the 2-position of the aromatic ring, further substituted with a 4-methylphenyl moiety. This compound belongs to a class of sulfonate esters, which are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions due to the leaving-group capability of the sulfonyloxy moiety.
Properties
CAS No. |
36800-94-9 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
(2-cyanophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO3S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
InChI Key |
WHVVKGYVTVDHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | Not available | C₁₄H₁₁NO₃S | ~289.36 (estimated) | 2-sulfonyloxy, 4-methylphenyl |
| Benzonitrile, 4-[(methylsulfonyl)oxy]- | 138373-10-1 | C₈H₇NO₃S | 197.21 | 4-sulfonyloxy, methyl |
| Benzonitrile, 2-(4-methylphenyl) | 114772-53-1 | C₁₄H₁₁N | 193.24 | 2-cyano, 4-methylphenyl |
| Benzonitrile, 2-fluoro-4-(methylsulfonyl)- | 411233-40-4 | C₈H₆FNO₂S | 199.21 | 2-fluoro, 4-methylsulfonyl |
Table 2: Hazard Profile Overview
| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Respiratory Irritation |
|---|---|---|---|
| Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- | Category 4 (H302) | Category 2 (H315) | Category 3 (H335) |
| Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | Inferred similar risks | Likely | Likely |
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